Aspartyl-Glutamine

概要

説明

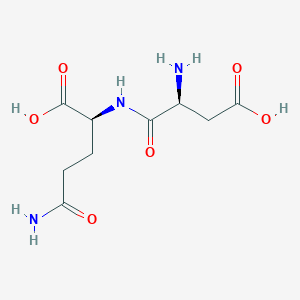

Aspartyl-Glutamine is a dipeptide composed of aspartic acid and glutamine. It is a naturally occurring compound found in various biological systems and plays a significant role in cellular metabolism and signaling pathways. This compound is known for its involvement in protein synthesis and its potential therapeutic applications in medicine.

準備方法

Synthetic Routes and Reaction Conditions: Aspartyl-Glutamine can be synthesized through chemical and enzymatic methods. The chemical synthesis involves the coupling of aspartic acid and glutamine using peptide bond formation techniques. This process typically requires the activation of the carboxyl group of aspartic acid and the amino group of glutamine, followed by their condensation under controlled conditions. Common reagents used in this synthesis include carbodiimides and coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

Industrial Production Methods: Industrial production of this compound often employs enzymatic synthesis due to its higher specificity and yield. Enzymes such as peptide synthetases and ligases are used to catalyze the formation of the dipeptide bond between aspartic acid and glutamine. This method is advantageous as it reduces the need for harsh chemical reagents and provides a more environmentally friendly approach to production .

化学反応の分析

Nonenzymatic Deamidation Reactions

Asp-Gln undergoes spontaneous deamidation under physiological conditions, forming succinimide intermediates and leading to peptide degradation. This process is critical in protein aging and cellular regulation.

Key Findings:

-

Cyclization Mechanism :

Glutamine residues in peptides (e.g., Ace–Gln–Nme) form a glutarimide intermediate via nucleophilic attack by the backbone nitrogen on the side-chain carbonyl carbon. This step is catalyzed by phosphate or carbonate ions, lowering activation barriers to 112–115 kJ/mol . -

Succinimide Formation :

Deamidation of asparagine in peptides (e.g., Val-Tyr-Pro-Asn-Gly-Ala) generates a succinimide intermediate with a half-life of 1.4 days at pH 7.4, which hydrolyzes into isoaspartate or aspartate .

| Reaction Step | Catalysts | Activation Barrier (kJ/mol) | Half-Life (pH 7.4) |

|---|---|---|---|

| Cyclization (Gln → Glutarimide) | Phosphate/CO₃²⁻ | 112–115 | N/A |

| Succinimide Hydrolysis | Water | N/A | 2.3 hours |

Enzymatic Hydrolysis

Asp-Gln can be hydrolyzed by glutamine-hydrolyzing synthetases , such as asparagine synthetase (ASNS), which coordinate glutamine breakdown and aspartate activation.

Mechanism in ASNS :

-

Glutaminase Domain (N-terminal) :

-

Cys1 initiates nucleophilic attack on glutamine, releasing ammonia.

-

Ammonia diffuses through a 20 Å hydrophobic tunnel to the synthetase domain.

-

-

Synthetase Domain (C-terminal) :

-

ATP activates aspartate to form β-aspartyl-AMP.

-

Ammonia reacts with β-aspartyl-AMP to yield asparagine.

-

| Substrate Binding Order (ASNS) | Catalytic Residues | Inhibitors |

|---|---|---|

| 1. ATP + Aspartate → β-Asp-AMP | Cys1 (glutaminase domain) | Asparagine, DON |

| 2. Glutamine → Ammonia | PP-loop (synthetase) | Pyrophosphate analogs |

Metabolic Flux Analysis

In CHO cell cultures, Asp-Gln-derived carbon contributes to the TCA cycle but is less preferred than glutamine. Key observations include :

-

Early Exponential Phase :

-

Asp-Gln contributes 14% of TCA cycle carbon in low-glutamine conditions.

-

Glutamine supplementation reduces Asp-Gln flux to 5%.

-

-

Late Exponential Phase :

-

Glucose dominates TCA carbon influx (55–60%), while Asp-Gln’s role diminishes.

-

| Carbon Source | Contribution to TCA Cycle (%) | Phase |

|---|---|---|

| Glucose | 55 | Early exponential |

| Asp-Gln | 14 | Early exponential |

| Glutamine | 30 | Early exponential |

Structural and Kinetic Insights

-

Enzymatic Selectivity :

Bacterial L-asparaginases exhibit 8–60× lower activity on glutamine residues compared to asparagine due to steric clashes in the active site . -

Human ASNS Dynamics :

Conformational changes in the interdomain tunnel regulate ammonia transfer efficiency. Mutations disrupting this tunnel impair asparagine synthesis .

Thermochemical Data

While direct thermochemical data for Asp-Gln is limited, glutamine’s gas-phase proton affinity is 1,385 kJ/mol , with sodium ion binding energy of 212 kJ/mol .

科学的研究の応用

Biotechnological Applications

1.1. Enhanced Amylase Production

Aspartyl-glutamine has been studied for its role in enhancing the production of enzymes such as amylase in bacterial systems. Research indicates that both L-glutamine and L-glutamate significantly increase the expression of human amylase when introduced to E. coli transformed with a plasmid encoding the enzyme. The study demonstrated that cultures supplemented with L-glutamine produced up to six-fold more amylase compared to controls, suggesting that this compound may enhance protein synthesis through its nutritional properties and role as a precursor in amino acid synthesis .

Table 1: Amylase Production Enhancement

| Condition | Amylase Production (Fold Increase) |

|---|---|

| Control | 1 |

| L-Glutamate | 16 |

| L-Glutamine | 6 |

Cancer Research Applications

2.1. Metabolic Support for Cancer Cells

this compound plays a critical role in supporting the growth and proliferation of certain cancer cells. Studies have shown that cancer cells often rely on glutamine for survival, particularly under conditions where glucose is scarce. The γ-nitrogen from glutamine is essential for purine and pyrimidine biosynthesis, which are crucial for nucleic acid synthesis in rapidly dividing cells .

2.2. Targeting Glutamine Metabolism

Recent research highlights the therapeutic potential of targeting glutamine metabolism in cancer treatment. By inhibiting enzymes involved in glutamine metabolism, such as glutaminase, researchers aim to disrupt the metabolic pathways that support tumor growth. Clinical trials are currently underway to evaluate drugs that target these pathways in various cancers, including melanoma and renal cell carcinoma .

Table 2: Enzymes Involved in Glutamine Metabolism

| Enzyme | Role | Cancer Type Targeted |

|---|---|---|

| Glutaminase | Converts glutamine to glutamate | Various cancers |

| GLS2 | Supports anabolic metabolism | KSHV-transformed cells |

| GOT1/GOT2 | Malate-aspartate shuttle | KRAS-driven pancreatic cancer |

Nutritional and Immune Function

3.1. Immune System Modulation

Glutamine supplementation has been shown to stimulate protein synthesis and modulate immune function, particularly during periods of stress or illness. It reduces ubiquitin-dependent proteolysis in enterocytes, which may enhance gut health and overall immune response . This effect is particularly relevant for patients undergoing chemotherapy or those with compromised immune systems.

Agricultural Applications

4.1. Biostimulant Effects

Research indicates that this compound can act as a biostimulant in plant growth, promoting leaf area development when supplied with nitrates . This application could enhance agricultural productivity by improving nutrient uptake and plant resilience.

Case Studies

Case Study 1: Cancer Therapy

A clinical trial investigated the effects of glutamine supplementation on patients undergoing chemotherapy for solid tumors. The results indicated improved recovery times and reduced side effects associated with treatment, highlighting the potential of this compound as an adjunct therapy in oncology.

Case Study 2: Enzyme Production Optimization

In a laboratory setting, researchers optimized the production of human amylase using E. coli cultures supplemented with this compound. The findings demonstrated a scalable method for producing therapeutic enzymes necessary for patients with pancreatic insufficiency.

作用機序

Aspartyl-Glutamine exerts its effects through various molecular targets and pathways. It is known to interact with specific receptors and enzymes involved in cellular signaling. The compound can modulate the activity of enzymes such as peptide synthetases and ligases, influencing protein synthesis and degradation. Additionally, this compound can affect the expression of genes involved in cellular metabolism and immune response .

類似化合物との比較

Aspartyl-Glutamine can be compared with other dipeptides such as N-acetyl-aspartyl-glutamate and alanyl-glutamine.

N-acetyl-aspartyl-glutamate: N-acetyl-aspartyl-glutamate is a dipeptide that acts as a neuromodulator in the brain. It is involved in neurotransmission and has potential therapeutic applications in treating neurological disorders .

Alanyl-Glutamine: Alanyl-glutamine is another dipeptide with significant biological functions. It is used as a dietary supplement to enhance muscle recovery and improve gut health. Alanyl-glutamine is also studied for its role in promoting immune function and reducing inflammation .

Uniqueness of this compound: this compound is unique due to its specific combination of aspartic acid and glutamine, which imparts distinct biochemical properties. Its involvement in protein synthesis and potential therapeutic applications make it a valuable compound for research and industrial use.

生物活性

Aspartyl-glutamine is a dipeptide composed of the amino acids aspartic acid and glutamine. It plays a significant role in various biological processes, including protein synthesis, cellular metabolism, and immune function. This article reviews the biological activity of this compound, focusing on its metabolic pathways, effects on cellular functions, and therapeutic potential.

Metabolic Pathways

This compound is involved in several key metabolic pathways:

- Protein Synthesis : this compound contributes to protein synthesis by serving as a substrate for the formation of proteins, particularly during conditions of cellular stress or nutrient deprivation. Glutamine, a precursor to this compound, is crucial for maintaining nitrogen balance in cells and supports the synthesis of nucleotides and other amino acids .

- Energy Production : Glutamine is metabolized to α-ketoglutarate (α-KG), which enters the tricarboxylic acid (TCA) cycle, playing a vital role in energy production. Aspartate derived from this compound can also participate in the TCA cycle, supporting cellular respiration and energy metabolism .

- Immune Function : Glutamine is known for its role in enhancing immune cell function. It supports lymphocyte proliferation and macrophage activity, crucial for an effective immune response . this compound may similarly enhance these functions by providing necessary substrates during immune activation.

Biological Effects

The biological effects of this compound can be categorized into several areas:

- Cell Survival and Proliferation : Research indicates that asparagine (closely related to this compound) can rescue cells from glutamine deprivation-induced apoptosis. This suggests that this compound may have similar protective effects under nutrient-limited conditions .

- Cytokine Regulation : Studies have shown that glutamine supplementation can reduce inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α in patients with respiratory infections. This suggests that this compound may have anti-inflammatory properties, potentially beneficial in clinical settings .

- Nucleotide Biosynthesis : this compound has been implicated in nucleotide biosynthesis pathways. The availability of glutamine is critical for synthesizing purines and pyrimidines, essential for DNA and RNA synthesis .

Case Studies

Several studies highlight the relevance of this compound in clinical settings:

- COVID-19 Patients : A study involving COVID-19 patients demonstrated that glutamine supplementation improved serum levels of inflammatory markers and appetite. Although not directly studying this compound, these findings suggest potential benefits of glutamine-related compounds in managing inflammatory responses during viral infections .

- Cancer Metabolism : In cancer research, high levels of intracellular asparagine have been linked to enhanced metastatic potential in breast cancer cells. This indicates that dipeptides like this compound could influence cancer progression through metabolic pathways .

Research Findings

A summary of relevant research findings on this compound's biological activity includes:

特性

IUPAC Name |

(2S)-5-amino-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O6/c10-4(3-7(14)15)8(16)12-5(9(17)18)1-2-6(11)13/h4-5H,1-3,10H2,(H2,11,13)(H,12,16)(H,14,15)(H,17,18)/t4-,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSMPSRPMQQDRIB-WHFBIAKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)N)C(C(=O)O)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)N)[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50332888 | |

| Record name | Aspartyl-Glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13433-13-1 | |

| Record name | α-L-Aspartyl-L-glutamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13433-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aspartyl-Glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。